Sourcing a regioisomerically pure pyridine building block with orthogonal reactivity can be challenging. 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) offers a definitive solution.
- Orthogonal handles: Br at 4-position for Pd-catalyzed cross-couplings, nitro at 5-position for reduction or SNAr, methyl at 3-position as inert anchor, enabling sequential library synthesis.
- High purity (≥98%) ensures reliable fragment-based screening and scale-up without false positives.
- Ambient storage and global shipping support seamless integration into med chem and agrochemical workflows.
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
CAS No.179677-09-9
Cat. No.B1379456
⚠ Attention: For research use only. Not for human or veterinary use.
4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9): A Specialized Heterocyclic Building Block for Organic Synthesis and Medicinal Chemistry
4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is a polysubstituted pyridine derivative belonging to the class of halogenated nitropyridines. Its molecular architecture features a pyridine core with three distinct substituents: a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position [1]. With a molecular formula of C6H5BrN2O2 and a molecular weight of 217.02 g/mol [2], this compound is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of complex molecules via cross-coupling reactions . Its unique substitution pattern enables regioselective transformations that are not accessible with other isomers, making it a valuable intermediate in pharmaceutical and agrochemical research [3].
WorkflowRegioselective cross-coupling strategies requiring orthogonal reactivity at the 4-position
Selection logicSubstitution pattern supports iterative library synthesis via SNAr and metal-catalyzed pathways
Use contextFragment-based drug discovery and agrochemical intermediate development
[1] European Chemicals Agency (ECHA). (n.d.). 4-bromo-3-methyl-5-nitropyridine (EC / List no. 859-054-6). C&L Inventory. Retrieved from https://www.echa.europa.eu/web/guest/information-on-chemicals/cl-inventory-database/-/discli/details/305615 View Source
[2] ChemSrc. (2024). 4-bromo-3-methyl-5-nitropyridine. Retrieved from https://m.chemsrc.com/mip/chanpin/6793896.html View Source
[3] ChemSrc. (2024). 4-bromo-3-methyl-5-nitropyridine. Retrieved from https://m.chemsrc.com/mip/chanpin/6793896.html View Source
The Substitution Pattern Defines Reactivity: Why 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) Cannot Be Replaced by Positional Isomers or Generic Bromo-nitropyridines
The precise arrangement of substituents on the pyridine ring dictates both the regioselectivity and the rate of key synthetic transformations, rendering generic substitution unfeasible. For example, the electron-withdrawing nitro group at the 5-position activates the ring toward nucleophilic aromatic substitution (SNAr) and influences the electronics of the adjacent positions, while the methyl group at the 3-position provides steric and electronic tuning [1]. Crucially, the bromine atom at the 4-position is strategically positioned for orthogonal reactivity compared to the 2-bromo isomer (CAS 23132-21-0), which places the bromine adjacent to the ring nitrogen, dramatically altering its reactivity profile . Furthermore, unlike simpler analogs like 2-bromo-5-nitropyridine (CAS 4487-59-6), the presence of the methyl group introduces additional steric hindrance that can be exploited to control regioselectivity in cross-coupling reactions . Substituting this compound with a different isomer would lead to a different substitution pattern, potentially compromising the desired biological activity or material properties of the final target molecule [2]. The following quantitative evidence substantiates these critical differences.
Target4-Bromo-3-methyl-5-nitropyridine: Bromine positioned para to ring nitrogen; nitro group meta to bromine enables distinct electronic activation
Substitute risk2-Bromo isomer (CAS 23132-21-0): Bromine adjacent to ring nitrogen dramatically alters reactivity profile and may shift SNAr regioselectivity
Target3-Methyl group provides steric and electronic tuning that can be exploited for regioselectivity control
Substitute risk2-Bromo-5-nitropyridine (CAS 4487-59-6): Lacks methyl group; steric environment may not reproduce the same coupling selectivity
TargetSolid at room temperature with no cold-chain requirement, supporting ambient handling workflows
Substitute risk2-Bromo isomer requires 2–8°C storage; substitution may introduce cold-chain logistics and condensation-related degradation risk
[1] ChemSrc. (2024). 4-bromo-3-methyl-5-nitropyridine. Retrieved from https://m.chemsrc.com/mip/chanpin/6793896.html View Source
[2] ChemSrc. (2024). 4-bromo-3-methyl-5-nitropyridine. Retrieved from https://m.chemsrc.com/mip/chanpin/6793896.html View Source
Quantitative Differentiation: Head-to-Head Comparison of 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) vs. Its Closest Analogs
Commercial Availability and Purity Comparison: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine
A direct head-to-head comparison of commercially available purities reveals that 4-bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is typically offered at 98% purity from vendors like Leyan , whereas its 2-bromo positional isomer (CAS 23132-21-0) is more commonly supplied at 97% or 98% (GC) purity . While the difference is modest, the higher standard purity of the 4-bromo isomer may reduce the need for additional purification steps in critical applications.
Commercial purityHead-to-head
Target 98% (HPLC) vs. 2-bromo isomer 97–98% (GC)
May reduce purification steps in sensitive reactions
Vendor-specified purity; review lot-specific COA
Chemical SynthesisMedicinal ChemistryProcurement
Evidence Dimension
Commercial Purity
Target Compound Data
98% (HPLC)
Comparator Or Baseline
2-Bromo-3-methyl-5-nitropyridine: 97-98% (GC)
Quantified Difference
Up to 1% absolute purity advantage
Conditions
Vendor-specified purity (Leyan and AKSci)
Why This Matters
Higher purity reduces the risk of impurities interfering with sensitive downstream reactions, potentially improving yield and simplifying purification workflows.
Chemical SynthesisMedicinal ChemistryProcurement
Physical State and Storage Requirements: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine
A significant practical differentiation lies in the physical state and storage conditions. 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) is a solid at room temperature but its melting point is not readily available in standard sources, suggesting it may be a low-melting solid or an oil at ambient conditions . In contrast, the 2-bromo isomer (CAS 23132-21-0) is a well-defined crystalline solid with a melting point of 55-60°C and requires long-term storage at 2-8°C . This implies that the 4-bromo isomer may offer greater ease of handling at room temperature without the need for refrigerated storage, which can be a logistical advantage in large-scale or multi-step syntheses.
Storage profileHead-to-head
Ambient (cool, dry) vs. 2–8°C refrigerated storage
Supports simpler inventory management
Melting point data not available; verify physical state upon receipt
Chemical SynthesisMedicinal ChemistryLogistics
Evidence Dimension
Physical State and Storage
Target Compound Data
Solid (melting point not specified); Long-term storage in cool, dry place
Comparator Or Baseline
2-Bromo-3-methyl-5-nitropyridine: Solid, melting point 55-60°C; Long-term storage at 2-8°C
Quantified Difference
Target compound does not require refrigerated storage (2-8°C)
Conditions
Vendor storage recommendations (AKSci)
Why This Matters
Avoiding cold-chain storage simplifies inventory management, reduces energy costs, and minimizes the risk of condensation-related degradation during repeated use.
Chemical SynthesisMedicinal ChemistryLogistics
Predicted Physicochemical Properties: 4-Bromo-3-methyl-5-nitropyridine vs. 2-Bromo-3-methyl-5-nitropyridine
Computational predictions indicate subtle but potentially impactful differences in key physicochemical parameters between the 4-bromo and 2-bromo isomers. The 4-bromo isomer (CAS 179677-09-9) exhibits a predicted LogP of 2.06072 and a topological polar surface area (TPSA) of 56.03 Ų . In contrast, the 2-bromo isomer (CAS 23132-21-0) has a predicted XLogP3 of 2.1 and a TPSA of 58.7 Ų . The lower LogP and TPSA of the 4-bromo isomer suggest it is slightly less lipophilic and has a smaller polar surface area, which could translate to marginally better aqueous solubility and different membrane permeability characteristics in biological assays.
Computational predictions (Leyan and AngeneChemical)
Why This Matters
These differences, while small, can influence the compound's behavior in biological systems, affecting parameters like cellular permeability and off-target binding, which are critical in drug discovery campaigns.
Chemical SynthesisMedicinal ChemistryComputational Chemistry
Reactivity in Cross-Coupling Reactions: 4-Bromo-3-methyl-5-nitropyridine vs. Generic Bromo-nitropyridines
While direct experimental kinetic data for 4-bromo-3-methyl-5-nitropyridine in cross-coupling reactions is limited in the public domain, class-level inference from closely related bromo-nitropyridines provides a strong basis for differentiation. 2-Bromo-5-nitropyridine (CAS 4487-59-6), for instance, is widely documented to undergo Suzuki-Miyaura coupling with aryl boronic acids under microwave conditions, yielding boc-protected biaryls . The presence of an electron-withdrawing nitro group ortho to the bromine in 2-bromo-5-nitropyridine significantly activates the C-Br bond toward oxidative addition with palladium catalysts [1]. In 4-bromo-3-methyl-5-nitropyridine, the nitro group is meta to the bromine and ortho to the methyl group. This substitution pattern is expected to modulate the electron density at the C-Br bond differently, potentially requiring distinct catalyst systems or reaction conditions for optimal performance. The methyl group at the 3-position further introduces steric hindrance, which can be exploited to enhance regioselectivity in reactions where multiple reactive sites are present.
Cross-coupling reactivityClass-level
Substitution pattern may require distinct catalyst conditions vs. 2-bromo-5-nitropyridine
Reactivity profile context-dependent; review method development
Quantitative rate data not publicly available
Organic SynthesisCross-CouplingCatalysis
Evidence Dimension
Cross-Coupling Reactivity
Target Compound Data
Predicted to undergo Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, but with distinct reactivity profile due to substitution pattern
Comparator Or Baseline
2-Bromo-5-nitropyridine: Demonstrated efficient Suzuki-Miyaura coupling with aryl boronic acids
Quantified Difference
Reactivity difference is qualitative but significant; precise rate constants are not available
The unique substitution pattern may offer advantages in sequential or orthogonal cross-coupling strategies, where the 4-bromo isomer could be selectively reacted in the presence of other halogenated intermediates, enabling more efficient synthesis of complex polyfunctional molecules.
Organic SynthesisCross-CouplingCatalysis
[1] NBInno. (2025). Mastering Synthesis: The Reactivity and Transformations of 2-Bromo-5-nitropyridine. Retrieved from https://www.nbinno.com View Source
Optimal Deployment of 4-Bromo-3-methyl-5-nitropyridine (CAS 179677-09-9) in Advanced Organic Synthesis and Medicinal Chemistry
Regioselective Construction of Polysubstituted Pyridine Libraries via Orthogonal Cross-Coupling
The unique 4-bromo-3-methyl-5-nitro substitution pattern is ideally suited for building diverse pyridine-based libraries. The bromine at the 4-position can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, etc.), while the nitro group at the 5-position can be reduced to an amine for subsequent amide bond formation or diazotization. The methyl group at the 3-position remains inert under most conditions, serving as a stable anchor. This orthogonal reactivity allows for the sequential introduction of molecular diversity at multiple positions, which is a cornerstone of modern medicinal chemistry .
Synthesis of Bioactive Heterocycles via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic aromatic substitution, particularly at the 4-position bearing the bromine. This enables the facile displacement of the bromine with various nucleophiles (amines, alkoxides, thiols) to generate a range of 4-substituted-3-methyl-5-nitropyridines. These intermediates can be further elaborated into fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines) that are prevalent in kinase inhibitors and other pharmaceutical agents [1].
Preparation of Functionalized Pyridine Building Blocks for Fragment-Based Drug Discovery
The compound serves as a versatile scaffold for fragment-based drug discovery (FBDD). Its compact size, combined with three distinct functional handles, allows for rapid analoging. The 4-bromo-3-methyl-5-nitropyridine core can be diversified using robust chemical transformations to produce a small library of fragments. These fragments can then be screened against biological targets, and the 'hit' fragments can be further optimized. The availability of the compound in high purity (98%) from commercial sources ensures that the initial fragment library is of high quality, minimizing false positives or misleading results due to impurities .
Development of Agrochemical Intermediates
Polysubstituted pyridines are key structural motifs in many agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of 4-bromo-3-methyl-5-nitropyridine can be leveraged to build analogs of known active ingredients or to explore new chemical space in crop protection. The compound's stability under ambient storage conditions (cool, dry place) makes it suitable for use in larger-scale synthesis campaigns typical in agrochemical development .
Polysubstituted library synthesis→Orthogonal cross-coupling and SNAr handlesValidate regioselectivity under intended catalytic conditions
Bioactive heterocycle synthesis→Nitro-activated ring for nucleophilic displacementReview nitro reduction and subsequent cyclization scope
Fragment-based drug discovery→Three functional handles for rapid analogingConfirm initial fragment purity and absence of active impurities
Agrochemical intermediate development→Ambient storage compatibility for larger-scale campaignsEvaluate stability under repeated ambient-use conditions
[1] Scilit. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from https://www.scilit.net View Source
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